REACTION_CXSMILES
|
C1COCC1.[Cl:6][CH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18]>C(N(CC)CC)C>[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][N:27]([C:12](=[O:13])[C:11]2[CH:15]=[CH:16][C:8]([CH2:7][Cl:6])=[CH:9][CH:10]=2)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:18])[CH3:19]
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Name
|
|
Quantity
|
8 mL
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Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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ClCC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
|
2.82 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
WASH
|
Details
|
the obtained solid residue was washed with water and ethyl acetate
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |